molecular formula C12H24O B14464276 2,2,3,5,5-Pentamethylheptan-4-one CAS No. 65840-90-6

2,2,3,5,5-Pentamethylheptan-4-one

Cat. No.: B14464276
CAS No.: 65840-90-6
M. Wt: 184.32 g/mol
InChI Key: IBWVZCNCDOOESL-UHFFFAOYSA-N
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Description

2,2,3,5,5-Pentamethylheptan-4-one is an organic compound belonging to the class of ketones It is characterized by a heptane backbone with five methyl groups attached at the 2, 2, 3, 5, and 5 positions, and a ketone functional group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5-Pentamethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with methylating agents under controlled conditions. For example, the reaction of 2,2,3,5,5-Pentamethylheptane with an oxidizing agent can yield the desired ketone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5,5-Pentamethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,3,5,5-Pentamethylheptan-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ketone reactivity.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,5,5-Pentamethylheptan-4-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    2,2,4,6,6-Pentamethylheptane: A structurally similar compound with a different arrangement of methyl groups.

    Cycloalkanes: Compounds like cyclohexane and cyclopentane, which have cyclic structures but similar hydrocarbon frameworks.

Uniqueness: 2,2,3,5,5-Pentamethylheptan-4-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

65840-90-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2,3,5,5-pentamethylheptan-4-one

InChI

InChI=1S/C12H24O/c1-8-12(6,7)10(13)9(2)11(3,4)5/h9H,8H2,1-7H3

InChI Key

IBWVZCNCDOOESL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)C(C)(C)C

Origin of Product

United States

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